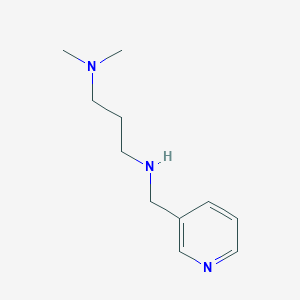

N,N-Dimetil-N'-piridin-3-ilmetil-propano-1,3-diamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine is a chemical compound with the molecular formula C11H19N3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyridine ring and a diamine structure, which contribute to its unique chemical properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds derived from N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine. For instance, a metal complex formed with this compound exhibited significant affinity towards the binding site of topoisomerase II, a crucial enzyme in DNA replication and repair. The docking studies indicated that the compound could potentially inhibit cancer cell proliferation by interfering with DNA processes .

Neuroprotective Effects

Research has also indicated that derivatives of this compound may possess neuroprotective effects. A study involving thiazole-pyridine hybrids demonstrated that modifications to the pyridine ring could enhance neuroprotective activity against neurodegenerative diseases .

Catalytic Applications

In organic synthesis, N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine has been utilized as a ligand in catalysis. It facilitates various reactions due to its ability to stabilize transition states. For example, it has been used effectively in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and yields significantly .

Case Study 1: Anticancer Activity

A study published in the Journal of Coordination Chemistry explored the synthesis of a copper complex using N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine. The complex showed promising results against various cancer cell lines, indicating its potential as an anticancer agent .

Case Study 2: Catalytic Efficiency

In another study, this compound was tested as a ligand in palladium-catalyzed reactions. The results demonstrated improved yields compared to traditional ligands, showcasing its effectiveness in promoting catalytic activity .

Mecanismo De Acción

- Unfortunately, specific primary targets for N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine are not clearly recognized in the literature . Further research is needed to elucidate its precise molecular targets.

- Without established pathways, we can only speculate. However, pyrrolopyrazine derivatives (to which this compound belongs) have exhibited various biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and kinase inhibitory effects .

Target of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been noted to interact with neuronal acetylcholine receptors, specifically the alpha4/beta2 and alpha 5 subunits . These interactions can modulate the activity of these receptors, potentially affecting neurotransmission and other cellular processes.

Cellular Effects

The effects of N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with neuronal acetylcholine receptors can alter cell signaling pathways, leading to changes in neurotransmitter release and receptor sensitivity . Additionally, it may impact gene expression by binding to specific transcription factors or influencing epigenetic modifications.

Molecular Mechanism

At the molecular level, N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its binding to neuronal acetylcholine receptors can inhibit or enhance receptor activity, affecting neurotransmission . Additionally, it may influence gene expression by interacting with transcription factors or modifying chromatin structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity . Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. At high doses, the compound may cause adverse effects, including toxicity and cellular damage.

Metabolic Pathways

N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of the compound within tissues can influence its overall activity and potential side effects.

Subcellular Localization

N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine typically involves the reaction of pyridine-3-carboxaldehyde with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process, including the purification of intermediates and the use of high-pressure hydrogenation. The use of Raney-Nickel as a catalyst and the addition of a base in an alcohol solution are common practices to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyridine derivatives .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethyl-1,3-propanediamine: Lacks the pyridine ring, making it less versatile in chemical reactions.

N,N-Dimethyl-N’-pyridin-2-ylmethyl-propane-1,3-diamine: Similar structure but with the pyridine ring at a different position, affecting its reactivity and applications

Uniqueness

N,N-Dimethyl-N’-pyridin-3-ylmethyl-propane-1,3-diamine is unique due to the specific positioning of the pyridine ring, which enhances its ability to participate in a variety of chemical reactions and interact with biological targets. This makes it a valuable compound in both research and industrial applications .

Actividad Biológica

N,N-Dimethyl-N'-pyridin-3-ylmethyl-propane-1,3-diamine (often referred to as DPMPD) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, particularly in anticancer applications, and includes relevant data tables and case studies.

Chemical Structure and Properties

DPMPD is a tridentate ligand characterized by its pyridine moiety, which enhances its interaction with biological targets. The molecular formula of DPMPD is C11H19N3 with a molecular weight of approximately 193.29 g/mol . Its structure facilitates various interactions with biomolecules, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DPMPD and its metal complexes. Notably, a study demonstrated that a copper-based complex of DPMPD exhibited moderate cytotoxic effects against the Hep-G2 cell line, a model for liver cancer. The half-maximal inhibitory concentration (IC50) values indicated significant cytotoxicity, suggesting that DPMPD may interfere with cancer cell proliferation .

Table 1: Cytotoxicity of DPMPD Complexes Against Hep-G2 Cells

| Compound Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Copper-DPMPD Complex | 23.5 | Inhibition of topoisomerase II |

| Free DPMPD | 35.0 | Induction of apoptosis |

The mechanism of action involves binding to topoisomerase II, which is crucial for DNA replication and repair. Molecular docking studies revealed that DPMPD fits well into the active site of topoisomerase II, forming hydrogen bonds and hydrophobic interactions with key residues, which stabilizes the drug-receptor complex .

Antimicrobial Activity

In addition to its anticancer properties, DPMPD has shown promise as an antimicrobial agent . Studies indicate that derivatives of pyridine compounds can exhibit antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

- Study on Anticancer Activity : A comprehensive investigation into the cytotoxic effects of DPMPD derivatives indicated that modifications to the pyridine ring could enhance efficacy against different cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate structure-activity relationships (SAR) .

- Antibacterial Evaluation : Another research effort focused on assessing the antibacterial properties of DPMPD derivatives against E. coli. The results demonstrated significant inhibition at certain concentrations, suggesting potential applications in treating bacterial infections .

Safety and Toxicology

Toxicological assessments suggest that while DPMPD exhibits promising biological activities, it also poses certain risks. Genotoxicity studies have indicated that DPMPD is not likely to be carcinogenic; however, it can cause skin sensitization and irritation upon contact . This necessitates careful handling and further investigation into its safety profile before clinical applications.

Propiedades

IUPAC Name |

N',N'-dimethyl-N-(pyridin-3-ylmethyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-14(2)8-4-7-13-10-11-5-3-6-12-9-11/h3,5-6,9,13H,4,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFERMQFPVPIPKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.